molecular formula C11H11N3O2 B11819079 5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B11819079
M. Wt: 217.22 g/mol
InChI Key: IFXPGABUJLTNAD-UHFFFAOYSA-N
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Description

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by an acetyl group at the 5-position and a m-tolyl group at the 2-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolyl hydrazine with acetic anhydride, followed by cyclization with formic acid or a similar reagent. The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted triazole derivatives.

Scientific Research Applications

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The acetyl and m-tolyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    5-Methyl-1H-1,2,4-triazol-3(2H)-one: A similar compound with a methyl group instead of an acetyl group.

    2-Phenyl-1H-1,2,4-triazol-3(2H)-one: Contains a phenyl group at the 2-position, offering different chemical properties.

Uniqueness

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both acetyl and m-tolyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

5-acetyl-2-(3-methylphenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-11(16)12-10(13-14)8(2)15/h3-6H,1-2H3,(H,12,13,16)

InChI Key

IFXPGABUJLTNAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)NC(=N2)C(=O)C

Origin of Product

United States

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